N-(6,7-dichloro-9H-fluoren-2-yl)acetamide
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Overview
Description
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11Cl2NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the fluorene ring and an acetamide group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dichloro-9H-fluoren-2-yl)acetamide typically involves the chlorination of fluorene followed by acetamidation. One common method involves the reaction of 6,7-dichlorofluorene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6,7-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Acetylaminofluorene: A related compound with similar structural features but without the chlorine atoms.
2,7-Dichloro-9H-fluorene: A precursor in the synthesis of N-(6,7-dichloro-9H-fluoren-2-yl)acetamide.
Fluorenone Derivatives: Compounds derived from the oxidation of fluorene.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the acetamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
92428-55-2 |
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Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Cl2NO/c1-8(19)18-11-2-3-12-9(5-11)4-10-6-14(16)15(17)7-13(10)12/h2-3,5-7H,4H2,1H3,(H,18,19) |
InChI Key |
FEQLVSBYPWQAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC(=C(C=C3C2)Cl)Cl |
Origin of Product |
United States |
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